3-benzoylbenzyl 3-methyl-4-nitrobenzoate
Description
Properties
IUPAC Name |
(3-benzoylphenyl)methyl 3-methyl-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-15-12-19(10-11-20(15)23(26)27)22(25)28-14-16-6-5-9-18(13-16)21(24)17-7-3-2-4-8-17/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZZVINHSUKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-benzoylbenzyl 3-methyl-4-nitrobenzoate can be contextualized through comparisons with analogous benzoate esters. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Nitro Groups : The nitro group at C4 in this compound likely enhances electrophilicity, similar to Methyl 3-methyl-4-nitrobenzoate, facilitating nucleophilic substitution or reduction reactions .
- Benzyl vs. Methyl Esters : The benzyl group confers higher lipophilicity compared to methyl esters, improving membrane permeability in biological systems .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-benzoylbenzyl 3-methyl-4-nitrobenzoate?
- Methodological Answer : The compound can be synthesized via esterification between 3-methyl-4-nitrobenzoic acid derivatives and 3-benzoylbenzyl alcohol. A common approach involves acid-catalyzed esterification using concentrated sulfuric acid in methanol (for methyl ester analogs, see ). For purification, recrystallization from solvents like ethyl acetate/hexane or column chromatography with silica gel is recommended. Structural validation via H NMR, C NMR, and IR spectroscopy is critical (as demonstrated in for analogous compounds) .
Q. How can the purity and structural integrity of the compound be confirmed after synthesis?
- Methodological Answer :
- Chromatography : Use HPLC or TLC with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) to assess purity ().
- Spectroscopy : H NMR (e.g., δ 2.50 ppm for methyl groups in nitrobenzoates, ) and IR (e.g., 1728 cm for ester C=O stretches) are essential.
- Crystallography : Single-crystal X-ray diffraction (using SHELX software, ) provides definitive structural confirmation .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Solvent polarity must balance solubility and crystallization. For nitrobenzoate derivatives, mixed solvents like ethanol/water or dichloromethane/hexane are effective. Crystallization temperatures should be gradually reduced (e.g., from reflux to 0°C) to avoid oiling out ( ) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
- Methodological Answer : Graph-set analysis ( ) can classify hydrogen-bond motifs (e.g., R(8) rings). Computational tools like Mercury or CrystalExplorer visualize interactions, while SHELXL refines hydrogen atom positions in crystallographic models. Experimental data from X-ray diffraction ( ) combined with density functional theory (DFT) calculations can predict packing efficiency .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Methodological Answer :
- Cross-validation : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- Dynamic effects : Account for solvent and temperature effects in NMR simulations ( ).
- Crystallographic validation : Use X-ray structures ( ) as ground-truth references for bond lengths/angles .
Q. How can the compound’s reactivity be modulated for targeted functionalization?
- Methodological Answer :
- Nitro group reduction : Catalytic hydrogenation (Pd/C, H) or NaBH/NiCl converts nitro to amine.
- Ester hydrolysis : Base-mediated saponification (e.g., NaOH/EtOH) yields carboxylic acid derivatives.
- Benzoyl group substitution : Electrophilic aromatic substitution (e.g., bromination) at the benzoyl ring ( ) .
Q. What role does steric hindrance play in the compound’s biological interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with biological targets (e.g., enzymes or DNA). Compare with analogs (e.g., methyl vs. benzyl esters) to assess steric effects on binding affinity ( ) .
Q. How does the compound behave under photolytic or thermal stress?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
